molecular formula C9H9Cl2NO B6162184 1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 2694744-57-3

1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No. B6162184
CAS RN: 2694744-57-3
M. Wt: 218.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2567502-90-1 . It has a molecular weight of 220.1 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO.ClH/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9;/h1-3,8H,4-5,11H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 220.1 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride” were not found in the search results, benzofuran derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride involves the reaction of 5-chloro-1-benzofuran-2-carboxylic acid with thionyl chloride to form 5-chloro-1-benzofuran-2-yl chloride. This intermediate is then reacted with methylamine to form 1-(5-chloro-1-benzofuran-2-yl)methanamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "5-chloro-1-benzofuran-2-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "5-chloro-1-benzofuran-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 5-chloro-1-benzofuran-2-yl chloride.", "5-chloro-1-benzofuran-2-yl chloride is then reacted with excess methylamine in the presence of a base such as triethylamine to form 1-(5-chloro-1-benzofuran-2-yl)methanamine.", "1-(5-chloro-1-benzofuran-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt of the final compound, 1-(5-chloro-1-benzofuran-2-yl)methanamine hydrochloride." ] }

CAS RN

2694744-57-3

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.